molecular formula C21H24N4O2 B2830849 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one CAS No. 2034387-30-7

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one

Cat. No.: B2830849
CAS No.: 2034387-30-7
M. Wt: 364.449
InChI Key: DNQBNWXOLPREET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one is a heterocyclic small molecule featuring a 1,2-oxazole core, a tetrahydroisoquinoline scaffold, and a pyrazole substituent. The oxazole and pyrazole moieties are known for their roles in hydrogen bonding and π-π interactions, which are critical for binding affinity and selectivity in drug design.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-18(15(2)27-23-14)8-9-21(26)25-12-16-6-4-5-7-19(16)20(13-25)17-10-22-24(3)11-17/h4-7,10-11,20H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQBNWXOLPREET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, pharmacological data, or synthetic methodologies. However, insights can be inferred from related heterocyclic systems:

Structural Analogues

  • Pyrazole-Tetrahydroisoquinoline Derivatives: Compounds like those synthesized in (e.g., coumarin-linked benzodiazepine and oxazepine derivatives) share hybrid heterocyclic architectures. While these lack the oxazole group, their synthetic routes (e.g., coupling reactions under reflux conditions) may parallel methods applicable to the target compound .
  • Oxazole-Containing Compounds: The 1,2-oxazole moiety is prevalent in bioactive molecules (e.g., antiviral or anti-inflammatory agents).

Pharmacological and Physicochemical Properties

No activity data (e.g., IC₅₀, binding constants) for the target compound is available. However, general trends for similar scaffolds include:

  • Tetrahydroisoquinoline Derivatives: Known for interactions with G-protein-coupled receptors (GPCRs) or kinases due to their rigid, planar structures.
  • Pyrazole Moieties : Often enhance metabolic stability and solubility, as seen in COX-2 inhibitors or kinase inhibitors.

Challenges and Limitations

  • Toxicity and ADMET Profiles: No toxicity data (e.g., TRI reports in ) or pharmacokinetic studies are available .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation of hydrazine derivatives with diketones or chalcones under reflux in ethanol or acetic acid .
  • Coupling reactions between oxazole and tetrahydroisoquinoline moieties, often catalyzed by acids (e.g., HCl) or transition metals .
  • Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (ethanol/DMF mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C-NMR to verify substituent positions and stereochemistry (e.g., δ 2.17 ppm for methyl groups on oxazole) .
  • FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Mass spectrometry (EI-MS or ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. How can reaction yields be improved during intermediate steps?

  • Optimize solvent polarity (e.g., ethanol for cyclization vs. DMF for coupling) .
  • Use stoichiometric excess of hydrazine derivatives (1.5–2.0 eq) to drive reactions to completion .

Advanced Research Questions

Q. What catalytic strategies enhance atom economy in the synthesis?

  • Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can streamline nitroarene-to-heterocycle conversions, reducing step count .
  • Microwave-assisted synthesis (not directly referenced but inferred) could reduce reaction times for thermally demanding steps like oxadiazole formation .

Q. How do structural modifications impact bioactivity?

  • Pyrazole substitution : Methyl groups at N1 enhance metabolic stability, while bulkier groups (e.g., ethylphenyl) may alter kinase inhibition profiles .
  • Oxazole vs. thiazole : Replacing the oxazole ring with a thiazole increases polarity, affecting solubility and cellular uptake (supported by analog studies in ).

Q. How can contradictions in biological data be resolved?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., EGFR inhibition assays in showed variability due to ATP concentration differences).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What computational tools predict regioselectivity in heterocyclic coupling?

  • DFT calculations model transition states to predict preferential coupling sites (e.g., C2 vs. C4 on tetrahydroisoquinoline) .
  • Molecular docking identifies binding interactions with target proteins (e.g., VEGFR2), guiding rational design .

Q. What strategies mitigate environmental impacts of large-scale synthesis?

  • Solvent recycling : Ethanol from recrystallization steps can be distilled and reused .
  • Catalyst recovery : Immobilized Pd catalysts reduce heavy metal waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.